molecular formula C13H11ClF3N B11848984 4-Chloro-2-propyl-8-(trifluoromethyl)quinoline

4-Chloro-2-propyl-8-(trifluoromethyl)quinoline

Cat. No.: B11848984
M. Wt: 273.68 g/mol
InChI Key: KMTOYYVMDAJHEV-UHFFFAOYSA-N
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Description

4-Chloro-2-propyl-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-propyl-8-(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with appropriate alkylating agents under acidic or basic conditions . The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include ethyl 4,4,4-trifluoroacetoacetate and various anilines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using automated reactors. The process may include steps such as purification through crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-propyl-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various alkylated or arylated derivatives .

Scientific Research Applications

4-Chloro-2-propyl-8-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-propyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure enhances its binding affinity and stability, making it a potent inhibitor of various enzymes. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-propyl-8-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C13H11ClF3N

Molecular Weight

273.68 g/mol

IUPAC Name

4-chloro-2-propyl-8-(trifluoromethyl)quinoline

InChI

InChI=1S/C13H11ClF3N/c1-2-4-8-7-11(14)9-5-3-6-10(12(9)18-8)13(15,16)17/h3,5-7H,2,4H2,1H3

InChI Key

KMTOYYVMDAJHEV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)Cl

Origin of Product

United States

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